

Technical Application Note: 3-(4-Chlorophenyl)-2',5'-dichloropropiophenone

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-2',5'-dichloropropiophenone

CAS No.: 898788-43-7

Cat. No.: B3023831

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A Versatile Polychlorinated Dihydrochalcone Scaffold for Medicinal Chemistry

Introduction & Chemical Profile[1][2]

3-(4-Chlorophenyl)-2',5'-dichloropropiophenone is a highly functionalized building block belonging to the dihydrochalcone class. Its structure features a 1,3-diarylpropan-1-one core decorated with three chlorine atoms in specific positions (2', 5', and 4-).

This specific substitution pattern renders it a "privileged scaffold" in drug discovery, particularly for:

- **Antifungal Agents:** The polychlorinated motif mimics the pharmacophores found inazole antifungals (e.g., Miconazole, Econazole), enhancing lipophilicity and metabolic stability.
- **Neuroactive Ligands:** 1,3-diarylpropanes are established scaffolds for monoamine transporter inhibitors.
- **Kinase Inhibitors:** The rigid aryl-linker-aryl geometry serves as a backbone for Type II kinase inhibitors.

Chemical Identity

Property	Specification
Systematic Name	1-(2,5-Dichlorophenyl)-3-(4-chlorophenyl)propan-1-one
CAS Number	898788-43-7
Molecular Formula	C ₁₅ H ₁₁ Cl ₃ O
Molecular Weight	313.60 g/mol
Core Motif	Dihydrochalcone (1,3-Diarylpropanone)
Solubility	Soluble in DCM, THF, EtOAc; Insoluble in Water

Strategic Synthetic Utility

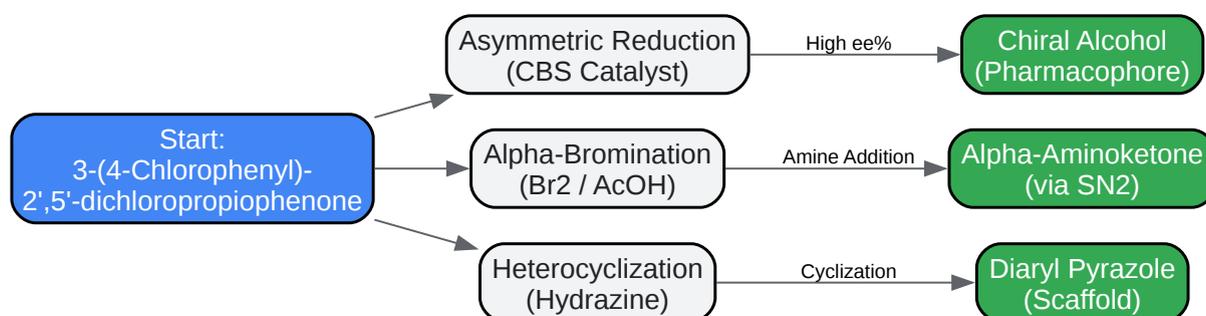
The utility of this compound lies in its ability to undergo divergent synthesis. The ketone carbonyl serves as a "chemical handle" for further elaboration, while the halogenated aromatic rings provide the necessary hydrophobic interactions for biological binding.

Key Transformations

- Enantioselective Reduction: Conversion to chiral 1,3-diarylpropanols (critical for bioactive stereocenters).
- Fischer Indole Synthesis: (If converted to a hydrazone) to form complex fused heterocycles.
- -Functionalization: Halogenation at the C2 position allows for nucleophilic substitution (e.g., to form aminoketones).

Workflow Visualization

The following diagram illustrates the central role of this scaffold in divergent synthesis.



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Figure 1: Divergent synthetic pathways starting from the **3-(4-Chlorophenyl)-2',5'-dichloropropiophenone** core.

Experimental Protocols

Protocol A: Preparation of the Scaffold (If not purchased)

Rationale: Commercial supplies can be inconsistent. Synthesizing this compound requires preserving the aryl chlorides during reduction.

Mechanism: Claisen-Schmidt Condensation followed by Chemoselective Hydrogenation.

Step 1: Chalcone Formation

- Reagents: 2',5'-Dichloroacetophenone (1.0 eq), 4-Chlorobenzaldehyde (1.0 eq), NaOH (10% aq), Ethanol.
- Dissolve ketone and aldehyde in ethanol at 0°C.
- Add NaOH dropwise. Stir at RT for 4 hours.
- Observation: A yellow precipitate (Chalcone) forms.
- Filter, wash with cold EtOH, and dry.

Step 2: Chemoselective Reduction (Critical Step) Warning: Standard Pd/C hydrogenation will dechlorinate the ring. Use Wilkinson's Catalyst or Transfer Hydrogenation.

- Reagents: Chalcone intermediate, RhCl(PPh₃)₃ (Wilkinson's cat, 1 mol%), Benzene/Ethanol (1:1).
- Pressurize with H₂ (1 atm) or use Formic Acid/TEA.
- Stir until H₂ uptake ceases.
- Purification: Flash chromatography (Hexane/EtOAc 9:1).

Protocol B: Asymmetric Reduction to Chiral Alcohol

Rationale: Most biological targets require a specific enantiomer. The Corey-Bakshi-Shibata (CBS) reduction is the industry standard for this transformation.

Materials:

- Substrate: **3-(4-Chlorophenyl)-2',5'-dichloropropiophenone**[\[1\]](#)
- Catalyst: (R)-Me-CBS (10 mol%)
- Reductant: Borane-THF complex (BH₃·THF)
- Solvent: Anhydrous THF

Procedure:

- Setup: Flame-dry a 2-neck round bottom flask under Argon.
- Catalyst Prep: Add (R)-Me-CBS (10 mol%) and anhydrous THF. Cool to -20°C.
- Borane Addition: Add BH₃·THF (0.6 eq) to the catalyst solution. Stir for 10 min.
- Substrate Addition: Dissolve the ketone substrate in THF. Add dropwise to the catalyst mixture over 1 hour via syringe pump. Slow addition is crucial for enantioselectivity.
- Quench: Once TLC shows consumption, quench carefully with MeOH (gas evolution!).

- Workup: Add 1N HCl, extract with EtOAc, wash with brine, dry over Na₂SO₄.
- Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol C: Synthesis of 1,3-Diarylpyrazoles

Rationale: Pyrazoles are bioisosteres for amide bonds and are prevalent in kinase inhibitors.

Procedure:

- Dissolve **3-(4-Chlorophenyl)-2',5'-dichloropropiophenone** (1 mmol) in DMF-DMA (Dimethylformamide dimethyl acetal) (3 mL).
- Reflux for 6 hours. This forms the enaminone intermediate.
- Evaporate excess DMF-DMA under reduced pressure.
- Redissolve the residue in Ethanol (5 mL).
- Add Hydrazine Hydrate (1.5 eq). Reflux for 2 hours.
- Result: Formation of the 3,5-diarylpyrazole derivative.

Safety & Handling Guidelines

Hazard Identification:

- Skin/Eye Irritant: The compound is an alkylating agent precursor and likely irritant.
- Environmental: Polychlorinated aromatics are persistent. Do not dispose of down the drain.

Handling:

- Use standard PPE (Nitrile gloves, lab coat, safety glasses).
- All reactions involving Borane or Hydrazine must be performed in a functioning fume hood.

Storage:

- Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

- Title: "Chemoselective Hydrogenation of Chalcones using Wilkinson's Catalyst."
- Asymmetric Reduction (CBS)
 - Title: "Corey-Bakshi-Shib"
 - Source: Organic Chemistry Portal.
 - URL: [\[Link\]](#)
- Heterocycle Formation: Title: "Synthesis of Pyrazoles from Enaminones." Source: Current Organic Chemistry. Context: Methodology for Protocol C.
- Compound Data Source
 - Title: "**3-(4-Chlorophenyl)-2',5'-dichloropropiophenone** Structure & Properties."
 - Source: BOC Sciences / PubChem.
 - URL: [\[Link\]](#) (General reference for structure verification).

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Sources

- [1. bocsci.com \[bocsci.com\]](https://www.bocsci.com)
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